

Application Notes and Protocols: Cavosonstat

Dosage and Evaluation in Preclinical Cystic Fibrosis Research

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Compound of Interest

Compound Name: Cavosonstat

Cat. No.: B606496

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Audience: Researchers, scientists, and drug development professionals.

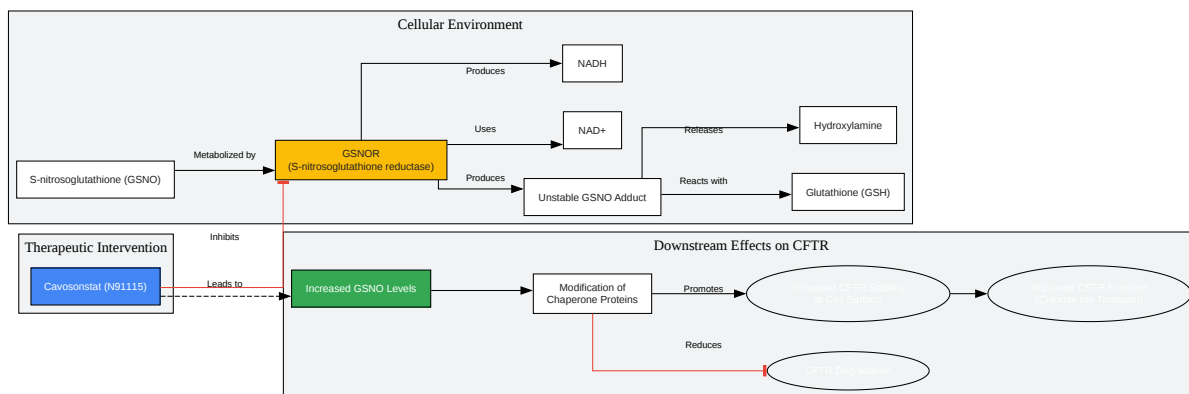
Disclaimer: Direct, published data on the specific dosage of **Cavosonstat** (N91115) for in vivo mouse models of Cystic Fibrosis (CF) is not readily available in the public domain. The development of **Cavosonstat** for CF was discontinued after Phase 2 clinical trials in humans did not meet their primary endpoints. The following application notes and protocols are based on the known mechanism of action of **Cavosonstat** and data from human clinical trials. The suggested preclinical protocols are hypothetical and intended to serve as a guide for designing studies with similar S-nitrosogluthathione reductase (GSNOR) inhibitors.

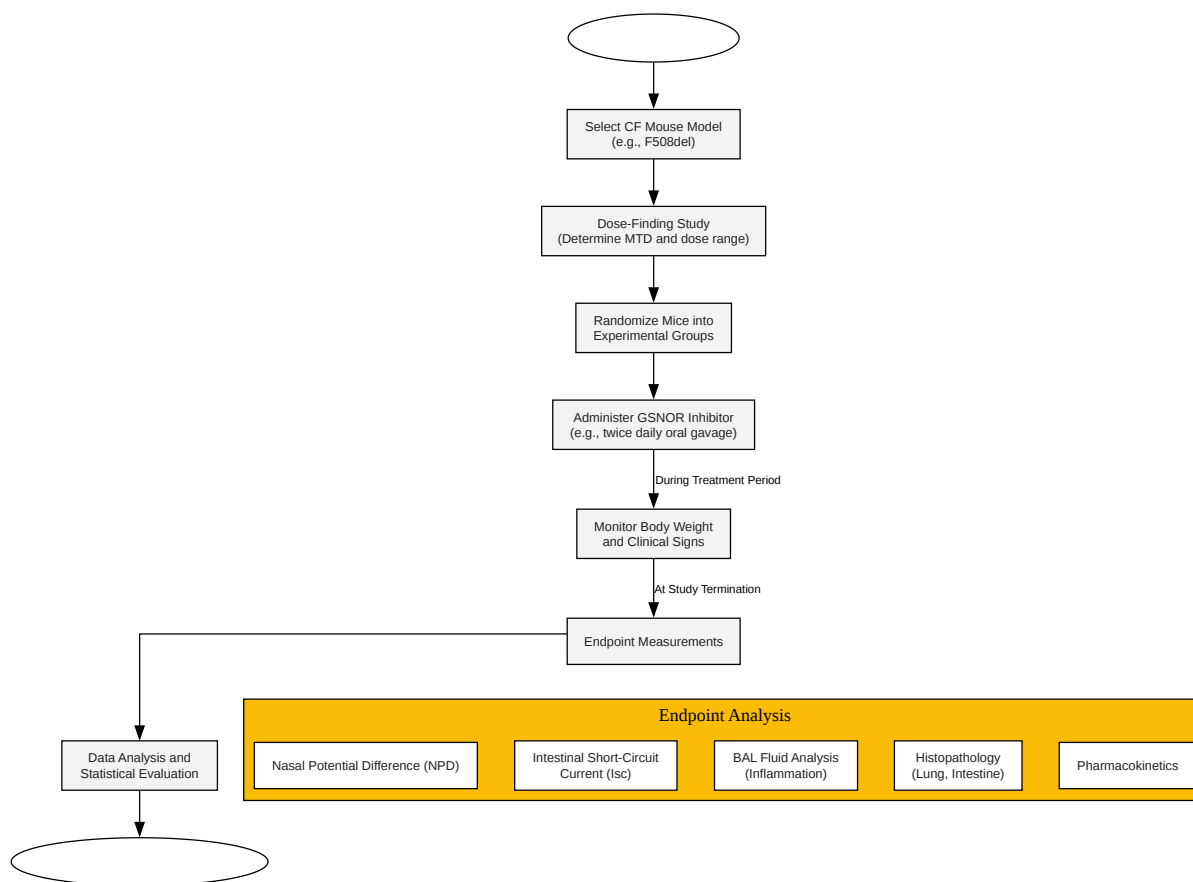
Introduction to Cavosonstat (N91115)

Cavosonstat was an investigational oral drug developed for the treatment of Cystic Fibrosis.[1] Its primary mechanism of action is the inhibition of the enzyme S-nitrosogluthathione reductase (GSNOR).[1][2] In CF, particularly in individuals with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. **Cavosonstat** was designed to increase the levels of S-nitrosogluthathione (GSNO), a molecule that plays a role in protein stability.[1][2] By inhibiting GSNOR, **Cavosonstat** was intended to stabilize the CFTR protein, thereby increasing its quantity and function at the cell surface.[1][3][4][5] Preclinical studies had suggested that **Cavosonstat** could improve CFTR stability.[1]

Mechanism of Action: Signaling Pathway

The proposed mechanism of **Cavosonstat** involves the modulation of the GSNOR pathway to enhance CFTR protein stability. The diagram below illustrates this signaling cascade.





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